molecular formula C8H6F3NO B1525348 4-Amino-2-(trifluoromethyl)benzaldehyde CAS No. 876322-73-5

4-Amino-2-(trifluoromethyl)benzaldehyde

Cat. No.: B1525348
CAS No.: 876322-73-5
M. Wt: 189.13 g/mol
InChI Key: GAVVLGXVZCHXCC-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H6F3NO It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core

Scientific Research Applications

4-Amino-2-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and can cause skin and eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment .

Future Directions

As a building block in organic synthesis, 4-Amino-2-(trifluoromethyl)benzaldehyde has potential applications in the development of new pharmaceuticals and other chemical products. Its use in the synthesis of benzimidazoles, which have shown potential in the treatment of breast cancer , is one area of interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-Amino-2-(trifluoromethyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

    Oxidation: Formation of trifluoromethylbenzoic acid.

    Reduction: Formation of 4-amino-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(trifluoromethyl)benzaldehyde is unique due to its dual functional groups (amino and trifluoromethyl) which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-amino-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVVLGXVZCHXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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